molecular formula C7H6N2O2 B038760 5-Nitro-2-vinylpyridine CAS No. 119836-85-0

5-Nitro-2-vinylpyridine

Cat. No. B038760
Key on ui cas rn: 119836-85-0
M. Wt: 150.13 g/mol
InChI Key: HJNIFVJEIFDBNO-UHFFFAOYSA-N
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Patent
US09073882B2

Procedure details

To a 20 ml, microwave tube was added 2-bromo-5-nitropyridine (0.20 g, 0.98 mmol), potassium vinyltrifluoroborate (145 mg, 1.1 mmol), PdCl2(dppf)-CH2Cl2 complex (40 mg, 0.049 mmol), and a stir bar. The tube was sealed, and ethanol (6 mL) and triethylamine (0.41 mL, 3.0 mmol) was added via syringe. The mixture was purged three times with nitrogen and then heated to 120° C. for 30 minutes. LC at that point showed mostly product. The reaction was diluted with DCM, adsorbed onto silica gel, and purified by silica gel flash chromatography (Hexane:EtOAc). LC-MS (IE, m/z): 151 [M+1]+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[CH:11]([B-](F)(F)F)=[CH2:12].[K+].C(N(CC)CC)C>C(O)C>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([CH:11]=[CH2:12])=[N:3][CH:4]=1)([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
145 mg
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Step Two
Name
Quantity
0.41 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
CUSTOM
Type
CUSTOM
Details
The mixture was purged three times with nitrogen
ADDITION
Type
ADDITION
Details
The reaction was diluted with DCM
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography (Hexane:EtOAc)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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